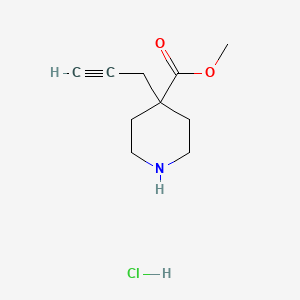
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine due to their antibacterial and diuretic properties . The “N-(2,3-dimethylphenyl)” part refers to a dimethylphenyl group attached to the nitrogen atom of the sulfonamide. The “9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” part suggests the presence of an anthracene backbone, which is a three-ring polycyclic aromatic hydrocarbon, with two carbonyl groups at the 9 and 10 positions and a sulfonamide group at the 2 position.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both sulfonamides and anthracenes. Sulfonamides typically show strong S=O and N-S stretching vibrations in their IR spectra, while anthracenes show the characteristic aromatic C=C stretching and C-H bending vibrations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its sulfonamide and anthracene components. For example, it might be expected to have good thermal stability and a relatively high melting point due to the presence of the anthracene backbone .Scientific Research Applications
Electrochemical Properties and Charge Transfer
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and its derivatives exhibit unique electrochemical properties, characterized by multiple single-electron reduction and oxidation waves. The electrochemical reversibility and the low gap between oxidation and reduction potential make them suitable for studying transient redox states, which can have applications in designing novel electronic materials and understanding charge transfer mechanisms (Perepichka et al., 2002).
Crystal Structure and Potential in Cocrystal Formation
These compounds, due to their structural properties, have been identified as potential candidates for forming cocrystals, which can have implications in pharmaceuticals and other industrial applications. The ability to form hydrogen-bonded cocrystalline adducts suggests their utility in the formation of stable structures with other compounds, which is crucial in drug formulation and the creation of materials with specific characteristics (Alshahateet et al., 2007).
Catalytic Applications and Synthesis
The derivatives of this compound show promise as catalysts in various synthesis reactions. For example, they have been used as catalysts for the preparation of specific derivatives like 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This highlights their potential role in catalyzing significant chemical reactions, which can be leveraged in synthetic chemistry and industrial applications (Khazaei et al., 2016).
Optical and Electrochemiluminescent Properties
Compounds related to this compound exhibit remarkable optical properties, including stability and electrochemiluminescent emission in an aqueous medium. This makes them suitable for applications in the field of optoelectronics and as potential components in devices that rely on light emission or charge transport (Natarajan & Schmittel, 2012).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended application. For example, if it were to be used as a pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBVIWRQVSPEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
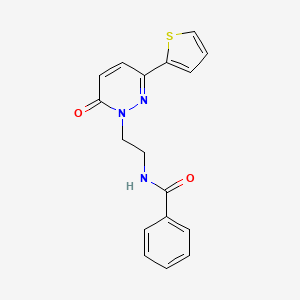
![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

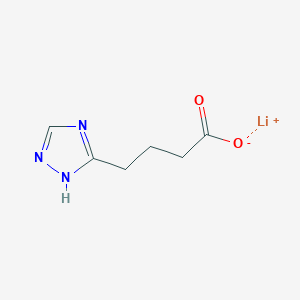
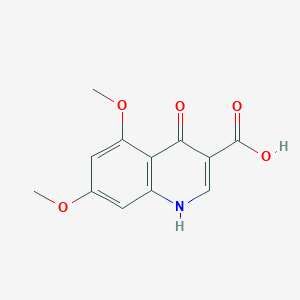
![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)
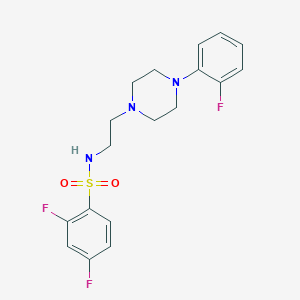
![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)
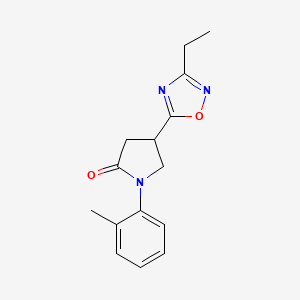
![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)
